(S)-6-acetamido-3-aminohexanoic acid

描述

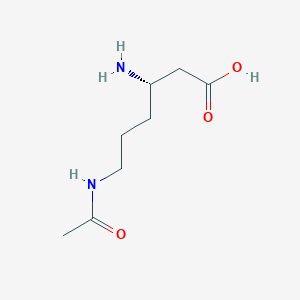

(S)-6-acetamido-3-aminohexanoic acid is a chiral molecule characterized by a hexanoic acid backbone. It features an amino group at the beta-position (carbon 3) and an acetamido group at the terminus (carbon 6). Its specific stereochemistry is denoted by the (S) configuration at the chiral center. While dedicated research on this exact molecule is not extensively documented in publicly available literature, its structural motifs are of significant interest in several areas of chemical and biomedical research.

| Property | Value |

| IUPAC Name | (3S)-3-amino-6-(acetylamino)hexanoic acid |

| Molecular Formula | C8H16N2O3 |

| Molecular Weight | 188.22 g/mol |

| CAS Number | 40139-10-4 |

| ChEBI ID | 138105 |

This table presents the basic chemical properties of this compound.

The structure of this compound places it at the intersection of several important classes of organic compounds. As a β-amino acid, it is a homolog of the proteinogenic α-amino acids. illinois.edu This structural difference has profound implications for the secondary structures of peptides; β-amino acid-containing peptides can form stable helices and sheets, but with different folding patterns than their α-amino acid counterparts. This has made them valuable tools in the design of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with enhanced stability against enzymatic degradation. nih.gov

The presence of an acetamido group, a type of amide, further adds to its chemical character. Amides are fundamental functional groups in biology, most notably forming the peptide bonds that link amino acids in proteins. The acetamido group in this molecule is located at the terminus of the hexanoic acid chain, which can influence its solubility, polarity, and potential for hydrogen bonding.

Furthermore, the molecule is a derivative of 6-aminohexanoic acid, a well-studied compound that serves as a precursor to Nylon-6 and is also used as a linker in various biologically active structures due to its flexible and hydrophobic nature. mdpi.comresearchgate.net

Research into hexanoic acid, also known as caproic acid, and its derivatives has a long history, initially driven by their natural occurrence in fats and oils and their characteristic odors. The primary industrial use of hexanoic acid has been in the manufacture of its esters for artificial flavors and in the production of hexyl derivatives. researchgate.net

A significant milestone in the application of hexanoic acid derivatives was the development of 6-aminohexanoic acid as a monomer for the synthesis of nylon-6. This discovery in the mid-20th century spurred extensive research into the synthesis and polymerization of this and related compounds. mdpi.com

In the realm of medicine and biochemistry, derivatives of hexanoic acid have been investigated for a range of therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. illinois.edu The structural similarity of 6-aminohexanoic acid to the amino acid lysine (B10760008) has also led to its investigation as an antifibrinolytic agent. More recently, biosynthetic pathways for the production of hexanoic acid and its derivatives in microorganisms have been explored as a more sustainable alternative to chemical synthesis. rsc.orgmdpi.com

The demand for enantiomerically pure chiral compounds is a major driver of innovation in organic synthesis, particularly within the pharmaceutical industry where the chirality of a drug can be critical to its efficacy and safety. bldpharm.com Current research in the field of chiral amino acid analogs is focused on several key areas.

One major frontier is the development of novel catalytic asymmetric methods for their synthesis. This includes the use of chiral organocatalysts and transition-metal complexes to achieve high enantioselectivity. nih.gov The enzymatic synthesis of chiral amino acids is also a rapidly advancing field, offering mild reaction conditions and high stereospecificity. researchgate.netrsc.org Enzymes such as transaminases are being increasingly employed for the asymmetric synthesis of chiral amines and amino acids. mdpi.comworktribe.com

Another active area of investigation is the incorporation of chiral amino acid analogs into peptides and other bioactive molecules to modulate their structure and function. As previously mentioned, β-amino acids are of particular interest for creating peptidomimetics with enhanced metabolic stability. Research is also exploring the use of unnatural amino acids to probe and engineer protein function.

For a molecule like this compound, prospective investigative avenues could include its synthesis via asymmetric methodologies and an evaluation of its biological activity. Its structure suggests potential as an enzyme inhibitor, a building block for novel peptidomimetics, or as a chiral linker in the design of functional molecules. The specific combination of a β-amino group, a terminal acetamido group, and a defined stereocenter makes it a candidate for exploring structure-activity relationships in various biological systems.

| Research Area | Focus | Potential Relevance to this compound |

| Asymmetric Synthesis | Development of stereoselective synthetic routes. | Establishing efficient methods for the enantiopure synthesis of this and related compounds. |

| Peptidomimetics | Design of peptide-like molecules with improved properties. | Use as a building block to create novel folded structures with potential therapeutic applications. |

| Biocatalysis | Application of enzymes for chiral synthesis. | Enzymatic routes could provide a green and highly selective method for its production. |

| Materials Science | Incorporation into novel polymers. | Potential as a monomer for the synthesis of chiral polyamides with unique properties. |

This table outlines current research frontiers for chiral amino acid analogs and their potential applicability to this compound.

Structure

3D Structure

属性

IUPAC Name |

(3S)-6-acetamido-3-aminohexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-6(11)10-4-2-3-7(9)5-8(12)13/h7H,2-5,9H2,1H3,(H,10,11)(H,12,13)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBZWIPOSTWTKSV-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCC(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCCC[C@@H](CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40785960 | |

| Record name | (3S)-6-Acetamido-3-aminohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40785960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40139-10-4 | |

| Record name | (3S)-6-Acetamido-3-aminohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40785960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of S 6 Acetamido 3 Aminohexanoic Acid

Chemical Synthesis Strategies for Stereoselective Production

General principles of organic synthesis can suggest theoretical pathways to (S)-6-acetamido-3-aminohexanoic acid, but specific, experimentally validated methods are not documented in the available literature.

Asymmetric Synthesis Approaches to the (S)-Stereoisomer

No literature specifically describes the asymmetric synthesis of this compound. The synthesis of chiral β-amino acids is a well-established field in organic chemistry, often employing methods such as the Mannich-type reaction, Michael additions to nitroalkenes, or the use of chiral auxiliaries and catalysts. organic-chemistry.orghilarispublisher.comresearchgate.net For instance, the enantioselective synthesis of β-amino acid derivatives has been achieved through organocatalyzed reactions or by using chiral metal complexes to control stereochemistry. wustl.edu However, the application of these general methods to the specific target of this compound, which contains two distinct amino functionalities requiring differential protection and functionalization, has not been reported.

Development of Novel Protecting Group Chemistry for Amide and Amino Functionalities

The synthesis of this compound would theoretically require a sophisticated protecting group strategy to differentiate the C3-amino group, the C6-amino group (which is ultimately acetylated), and the carboxylic acid. Orthogonal protecting groups, which can be removed under distinct conditions without affecting others, would be essential. researchgate.net Common protecting groups in peptide synthesis include Fmoc (9-fluorenylmethoxycarbonyl) for amines, which is base-labile, and tBu (tert-butyl) for carboxylic acids, which is acid-labile. researchgate.netug.edu.pl While these strategies are fundamental in synthetic chemistry, no novel or specific protecting group chemistry has been developed or reported in the context of synthesizing this particular compound. researchgate.netuniversiteitleiden.nl

Regioselective Functionalization and Derivatization Pathways

There are no published studies on the regioselective functionalization or derivatization of this compound. Such studies would involve selectively modifying one of the functional groups (the C3-amine or the carboxylic acid) while leaving the others intact. This is a common strategy to create analogues of a parent compound for structure-activity relationship studies. For the related but different molecule, 6-aminohexanoic acid, derivatization is often used to incorporate it as a flexible linker into larger molecules. nih.govmdpi.comresearchgate.net

Optimization of Reaction Conditions for Preparative Scale Synthesis

Given the absence of any reported synthesis of this compound, no information exists regarding the optimization of reaction conditions for its production on a preparative or industrial scale. Such studies typically follow the initial discovery and methodological development of a synthetic route. google.com

Biocatalytic and Biotechnological Production Routes

The use of enzymes for chemical synthesis is a growing field, offering high selectivity and environmentally benign reaction conditions.

Enzyme Discovery and Engineering for Biosynthesis and Transformation

There is no evidence in the scientific literature of enzyme discovery or engineering efforts aimed at the biosynthesis or transformation of this compound. Biocatalytic routes have been extensively developed for the production of the related industrial chemical 6-aminohexanoic acid from precursors like cyclohexane (B81311) or lysine (B10760008). nih.govnih.govresearchgate.netgoogle.comsemanticscholar.org These multi-enzyme cascade reactions often involve transaminases, oxidases, and reductases. nih.govresearchgate.netmdpi.com However, no known enzyme or engineered metabolic pathway has been reported to produce the specific β-amino acid structure of this compound.

Microbial Fermentation and Engineered Production Systems

The biosynthesis of ω-amino acids like 6-aminohexanoic acid (6-AHA), the parent structure of this compound, has been a significant focus of metabolic engineering to create sustainable alternatives to chemical synthesis. nih.govmdpi.com While direct microbial fermentation routes for this compound are not prominently documented, the strategies employed for 6-AHA production provide a clear blueprint for its potential bio-manufacturing.

A notable engineered production system involves a multi-species microbial consortium. nih.govmdpi.com In one such system, Pseudomonas taiwanensis strains are engineered to convert a starting material like cyclohexane into intermediates such as ε-caprolactone. mdpi.com These intermediates are then shuttled to engineered Escherichia coli strains, which contain the downstream enzymatic cascade to complete the conversion to 6-AHA. nih.govmdpi.com This six-step enzymatic cascade represents a significant advancement in producing nylon-6 monomers under environmentally benign conditions. nih.gov

Adapting such a system for this compound would necessitate the introduction of specific enzymes to achieve the desired C-3 amination and subsequent N-6 acetylation. This would likely involve:

Stereoselective Amination: Introducing a highly specific aminotransferase enzyme into the pathway that can act on a keto-hexanoic acid intermediate to install an amino group at the C-3 position with the correct (S)-stereochemistry.

Acetylation: Incorporating an N-acetyltransferase enzyme that selectively acetylates the terminal amino group at the C-6 position.

Advances in metabolic engineering and the use of whole-cell biocatalysts are favored over in-vitro enzymatic cascades due to challenges with enzyme purification, stability, and the need for cofactor regeneration. nih.gov

Bioprocess Optimization for Enhanced Yield and Stereocontrol

Optimizing any bioprocess is critical for achieving commercially viable yields and ensuring product quality. For a complex molecule like this compound, optimization would focus on enhancing the metabolic flux towards the final product and maintaining strict stereochemical control. Statistical methods such as Response Surface Methodology (RSM) are powerful tools for optimizing various fermentation parameters, having been successfully used to increase the production of enzymes and other biochemicals by several fold. nih.govfrontiersin.org

Key parameters that would be targeted for optimization in a fed-batch fermentation process are outlined in the table below.

| Parameter | Objective and Method of Optimization | Potential Impact on Yield |

| Substrate Feed | Controlled feeding of the primary carbon source (e.g., glucose, glycerol) to avoid substrate toxicity and maintain metabolic activity. | Prevents cell stress and maximizes carbon flux to the product. |

| Oxygen Supply | Maintaining optimal dissolved oxygen levels, as many enzymatic steps, particularly initial oxidation reactions, are oxygen-dependent. nih.gov | Complete substrate conversion and efficient pathway operation. nih.gov |

| pH Control | Maintaining the pH of the fermentation broth within the optimal range for the key enzymes in the biosynthetic pathway. | Maximizes enzyme activity and cell viability. nih.gov |

| Temperature | Regulating the temperature to ensure optimal growth of the microbial host and stability of the engineered enzymes. nih.gov | Enhances overall productivity and prevents enzyme denaturation. |

| Inducer Concentration | For systems using inducible promoters, optimizing the concentration of the inducer (e.g., IPTG) to balance protein expression with metabolic burden. | Fine-tunes pathway flux and avoids toxicity from protein overexpression. |

Stereocontrol is paramount for producing the enantiomerically pure (S)-isomer. This is achieved primarily through the selection or engineering of highly stereospecific enzymes. For the synthesis of this compound, the crucial step is the C-3 amination. The use of a stereocontrolled synthesis approach, perhaps involving a specific (S)-aminotransferase, would be essential. nih.gov The performance of this enzyme would be a primary focus of both strain improvement and bioprocess optimization to ensure high diastereomeric and enantiomeric excess.

Derivatization and Analog Design for Research Applications

This compound, as a derivative of 6-aminohexanoic acid (Ahx), can be further modified or used as a building block to create novel molecules for research. Its unique structure, featuring a chiral center and defined spacing between functional groups, makes it an interesting scaffold.

The parent molecule, 6-aminohexanoic acid, is frequently used to create structurally modified peptide analogs. nih.gov Its flexible and hydrophobic nature allows it to act as a spacer or to replace non-essential amino acid residues, which can improve properties like bioavailability by reducing susceptibility to proteolysis. nih.gov

This compound itself is an analog of 6-AHA. Its incorporation into a peptide chain would introduce a specific conformational bend due to the stereocenter at C-3, a feature not present in the simple linear Ahx. This makes it a valuable tool for creating conformationally constrained derivatives, which are important for studying protein-protein interactions and for designing peptidomimetics, such as models of β-turns. nih.gov

| Analog Type | Synthetic Strategy | Research Application |

| Peptide Analogs | Standard solid-phase peptide synthesis (SPPS) can be used to incorporate the title compound into a peptide sequence. researchgate.net | To study the impact of a mid-chain chiral center on peptide secondary structure and biological activity. |

| Conformationally Constrained Mimics | Cyclization of peptides containing the title compound to create constrained loop structures. | Development of small-molecule models of protein secondary structures like β-turns. nih.gov |

| Substituted Derivatives | Further chemical modification of the C-3 amino group or the C-1 carboxylic acid. | To probe structure-activity relationships (SAR) in biological systems. |

To study the mechanism of action, metabolic fate, or binding interactions of this compound, isotopically labeled versions are required. While specific labeling of this compound is not detailed in the literature, standard methodologies can be applied.

In a fermentation process, stable isotopes can be introduced by using labeled precursors. For example, using ¹³C-labeled glucose as the carbon source, ¹⁵N-labeled ammonia (B1221849) as the nitrogen source, or growing the microbes in deuterium (B1214612) oxide (D₂O) would result in the incorporation of these isotopes throughout the molecule.

In a chemical synthesis, specific positions can be labeled with greater precision using isotopically enriched starting materials or reagents.

These labeled probes are invaluable for a range of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy to study conformational dynamics and Mass Spectrometry (MS) to trace metabolic pathways. The use of dye-labeled nucleotides, where a linker made from 6-aminohexanoic acid was employed, demonstrates the utility of such building blocks in creating probes for biochemical assays. mdpi.com

The bifunctional nature of this compound, with its terminal carboxylic acid and internal primary amine, allows it to be readily incorporated into larger, complex molecules.

Peptides: The most common application for ω-amino acids like 6-AHA is their incorporation into peptides. nih.govresearchgate.net This can serve several purposes:

Linker/Spacer: It can act as a flexible or conformationally defined linker to connect two peptide domains or to attach a functional moiety (like a fluorophore or a drug) to a peptide. mdpi.com

Stability Enhancement: Inserting ω-amino acids can disrupt the typical peptide backbone, rendering the resulting peptidomimetic resistant to degradation by proteases. nih.gov

Bioactivity Modification: The insertion of 6-AHA has been shown to modulate the biological activity of peptides, such as in analogs of glucagon-like peptide 1 (GLP-1). nih.gov

The table below summarizes examples of peptides where the parent compound, 6-aminohexanoic acid (EACA), has been incorporated to modulate activity.

| Peptide Derivative | Modification | Observed Effect | Reference |

| H–d-Ala–Phe–Lys–EACA–OH | C-terminal addition of EACA | High inhibition of plasmin activity | nih.gov |

| GLP-1 Analog | Insertion of 6-AHA between positions 7 and 8 | Prevents N-terminal degradation by dipeptidyl peptidase IV | nih.gov |

| Conotoxin SIIIA Analog | Isosteric replacement of a nonessential amino acid with Ahx | Better inhibitor of sodium currents and more potent analgesic | nih.gov |

Polymers: 6-aminohexanoic acid is the monomer for the widely used polymer nylon-6. mdpi.com Copolymers based on 6-aminohexanoic acid and proteinogenic amino acids have been investigated as potential biodegradable polymers for biomedical applications, such as materials for bone repair. mdpi.comresearchgate.net The incorporation of this compound into a polymer backbone would introduce chirality and pendant acetamido groups, potentially creating novel materials with unique physical properties and functionalities.

Mechanistic and Biological Research Applications in Non Human Systems

Applications in Fundamental Cell Biology Research (Non-human cell lines)

There is no documented use of (S)-6-acetamido-3-aminohexanoic acid as a tool in fundamental cell biology research using non-human cell lines.

No studies have been published that utilize this compound to investigate cellular processes such as nutrient uptake or signaling. While structurally related molecules like 6-aminohexanoic acid have been used as linkers to study cellular internalization, this application has not been extended to the specified compound. semanticscholar.orgmdpi.com

A thorough search of the literature yielded no studies using this compound for basic biological inquiry in model organisms such as bacteria, yeast, or other non-human eukaryotes.

Interplay with Biomolecular Systems in vitro

The unique bifunctional nature of this compound, featuring both a hydrogen bond donor (amino group) and an acetylated amine, suggests it could participate in specific interactions with proteins and enzymes.

No direct studies on the binding of this compound to recombinant proteins or synthetic receptors have been reported. However, research into N-acyl amino acids as allosteric modulators of ligand-gated ion channels, such as glycine (B1666218) receptors (GlyRs), provides a framework for understanding how such molecules might interact with protein binding pockets.

A study on a library of N-acyl amino acids revealed that these compounds can act as positive allosteric modulators of GlyRs, which are crucial for inhibitory neurotransmission. nih.gov The efficacy of these modulators was found to be dependent on the length and saturation of the acyl chain and the nature of the amino acid headgroup. For instance, N-oleoyl glycine (C18 ω9 glycine) was shown to significantly enhance glycine-induced currents in various GlyR subtypes. nih.gov At a concentration of 3 µM, it reduced the EC50 of glycine at the α1 receptor from 17 µM to 10 µM, indicating a potentiation of the receptor's sensitivity to its endogenous ligand. nih.gov

The study highlighted that an acyl chain of 18 carbons with a cis double bond in the central region (ω6 - ω9) was optimal for potentiation. nih.gov This suggests that the lipid tail binds to a hydrophobic pocket on the receptor, inducing a conformational change that enhances agonist binding or channel gating. nih.gov The presence of the N-acetyl group and the primary amine in this compound could allow it to engage in similar, albeit likely distinct, interactions with appropriate protein targets.

| GlyR Subtype | Potentiation by C18 ω6,9 Glycine |

|---|---|

| α1 | > 100% |

| α2 | > 100% |

| α3 | > 50% |

| α1β | > 100% |

| α2β | > 100% |

| α3β | > 50% |

Data derived from a study on N-acyl amino acids as positive allosteric modulators of glycine receptors. nih.gov

The structural similarity of this compound to lysine (B10760008) and its derivatives, such as 6-aminohexanoic acid (also known as ε-aminocaproic acid or EACA), suggests potential interactions with enzymes that recognize lysine-like motifs. EACA is a known inhibitor of serine proteases, particularly plasmin, which is involved in fibrinolysis. sigmaaldrich.com The interaction is mediated by the binding of EACA to the lysine-binding sites in the kringle domains of plasminogen, which prevents its conversion to plasmin. sigmaaldrich.com

Research on peptide derivatives of EACA has demonstrated that modifications to the core structure can significantly influence inhibitory activity. A study involving the synthesis of fifteen peptide derivatives of EACA containing the -Ala-Phe-Lys- sequence, known for its affinity to plasmin, revealed that many of these derivatives had higher inhibitory activity against plasmin than EACA itself. bldpharm.com The most potent and selective inhibitor identified was H-d-Ala-Phe-Lys-EACA-NH₂, with an IC50 value of 0.02 mM for the amidolytic activity of plasmin. bldpharm.com This highlights how substitutions on the EACA backbone can fine-tune enzymatic inhibition.

Allosteric modulation is another potential mechanism of action for a molecule like this compound. longdom.org Allosteric modulators bind to a site on a protein distinct from the active site, inducing a conformational change that alters the protein's activity. longdom.orgnih.gov This can lead to either potentiation (positive allosteric modulation) or inhibition (negative allosteric modulation) of the protein's function. longdom.org The study on N-acyl amino acids and glycine receptors is a clear example of positive allosteric modulation. nih.gov

Given that this compound possesses both a flexible carbon chain and functional groups capable of hydrogen bonding, it could potentially bind to an allosteric site on an enzyme or receptor, thereby modulating its activity. However, without specific experimental data, this remains a theoretical possibility.

| Compound | IC50 (mM) |

|---|---|

| H-d-Ala-Phe-Lys-EACA-NH₂ | 0.02 |

| H-Phe-Lys-EACA-NH₂ | 0.03 |

| H-Ala-Phe-Lys-EACA-NH-(CH₂)₅-NH₂ | 0.04 |

| H-d-Ala-Phe-Lys-EACA-OH | 0.05 |

| H-Phe-Lys-EACA-OH | 0.08 |

IC50 values represent the concentration at which 50% of the enzyme's amidolytic activity is inhibited. Data from a study on peptide derivatives of EACA as plasmin inhibitors. nih.gov

Advanced Analytical and Spectroscopic Characterization in Research Contexts

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of "(S)-6-acetamido-3-aminohexanoic acid". Given the compound's polarity and chiral nature, specific methodologies are required to achieve effective analysis.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds like this compound. numberanalytics.com Method development for this compound typically focuses on reversed-phase chromatography, which separates analytes based on their hydrophobicity. creative-proteomics.com

Due to the polar nature of the amino and carboxylic acid groups, derivatization is often employed to enhance retention on standard C18 columns and improve detection sensitivity. shimadzu.com Common derivatizing agents include o-phthalaldehyde (B127526) (OPA) or dansyl chloride, which react with the primary amino group. researchgate.net However, direct analysis is also possible using specialized columns or mobile phase modifiers.

A typical HPLC method for a research sample of this compound would involve a C18 stationary phase with a gradient elution mobile phase, often consisting of an aqueous buffer (e.g., phosphate (B84403) or formate) and an organic modifier like acetonitrile (B52724) or methanol. creative-proteomics.comsielc.com Detection can be achieved by UV absorbance at low wavelengths (around 200-210 nm) for the underivatized compound, or at the specific absorbance maximum of the chosen derivative. shimadzu.comsielc.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18, 5 µm, 4.6 x 250 mm | Reversed-phase separation based on hydrophobicity. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile | Organic modifier to elute the compound. |

| Gradient | 5% to 95% B over 20 min | To ensure elution of the polar compound and any impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separation. |

| Detection | UV at 210 nm | Detection of the peptide and carboxyl functionalities. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

This table presents a hypothetical but representative set of starting conditions for HPLC method development.

The stereochemical configuration of amino acids is critical to their biological function. researchgate.net Therefore, confirming the enantiomeric purity of "this compound" is a crucial analytical step. Chiral chromatography is the most effective method for separating enantiomers and quantifying the purity of the desired (S)-isomer from its (R)-isomer counterpart.

This separation is typically achieved using a chiral stationary phase (CSP). CSPs are designed with a chiral selector that interacts stereoselectively with the enantiomers, leading to different retention times. For amino acid derivatives, common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, or macrocyclic antibiotics. The choice of the specific chiral column and mobile phase is critical for achieving baseline separation of the enantiomers. A chiral HPLC method coupled with mass spectrometry (MS) can provide a rapid and accurate determination of amino acid chiral purity. nih.gov

Table 2: Approaches for Chiral Purity Analysis

| Technique | Principle | Typical Application |

|---|---|---|

| Direct Chiral HPLC | Utilizes a Chiral Stationary Phase (CSP) to form transient diastereomeric complexes with the enantiomers, leading to differential retention. | Quantifying the percentage of the (R)-enantiomer impurity in a sample of this compound. |

| Indirect Chiral HPLC | Involves derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column (e.g., C18). | An alternative method when a suitable direct chiral method is not available. |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. numberanalytics.com Since "this compound" is a non-volatile amino acid derivative, it must first be converted into a volatile derivative before GC analysis. creative-proteomics.com This process, known as derivatization, typically involves two steps: esterification of the carboxylic acid group (e.g., with isopropanol) and acylation of the amino and acetamido groups (e.g., with trifluoroacetic anhydride). creative-proteomics.com

The resulting volatile derivative can then be separated on a capillary GC column, often with a nonpolar or medium-polarity stationary phase. researchgate.net Detection is commonly performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both quantification and structural confirmation. creative-proteomics.comresearchgate.net GC-MS is particularly useful for identifying impurities and byproducts in synthetic research samples.

Spectroscopic Methodologies for Structural Elucidation and Conformational Analysis

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and conformation of "this compound".

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural elucidation of organic molecules. For "this compound," ¹H and ¹³C NMR spectra provide primary information about the chemical environment of each proton and carbon atom.

Advanced 2D NMR techniques are employed for complete structural assignment:

COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings within the same spin system, helping to map out the carbon chain.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying the connectivity across quaternary carbons and heteroatoms.

These techniques combined allow for the definitive assignment of all proton and carbon signals, confirming the molecular structure. Dynamic NMR studies could also be employed to investigate conformational exchange processes, such as the rotation around amide bonds.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H₂ (Methylene adjacent to COOH) | ~2.2-2.4 | m |

| H₃ (Methine with amino group) | ~3.0-3.3 | m |

| H₄ (Methylene) | ~1.4-1.6 | m |

| H₅ (Methylene) | ~1.5-1.7 | m |

| H₆ (Methylene adjacent to NHAc) | ~3.0-3.2 | m |

| Acetyl CH₃ | ~1.9-2.0 | s |

| NH (Amide) | ~7.8-8.2 | t |

| NH₂ (Amine) | Variable | br s |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions. Data for the related compound 6-acetamidohexanoic acid shows similar shifts for the acetyl and adjacent methylene (B1212753) protons. chemicalbook.com

Mass Spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a molecule. numberanalytics.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement for "this compound," confirming its molecular formula (C₈H₁₆N₂O₃). ebi.ac.uk

Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecule. By inducing fragmentation of the protonated molecular ion [M+H]⁺, characteristic product ions are generated. This fragmentation provides structural information, confirming the sequence of atoms within the molecule. For "this compound," expected fragmentation would include the loss of water (H₂O), ammonia (B1221849) (NH₃), and cleavage along the hexanoic acid backbone.

Isotope labeling studies, where atoms like ²H (deuterium), ¹³C, or ¹⁵N are incorporated into the molecule, are powerful tools for mechanistic and metabolic studies. The mass shift observed in the MS spectrum for the labeled compound and its fragments allows researchers to trace the path of atoms through chemical reactions or biological pathways.

Table 4: Predicted Key Fragment Ions in ESI-MS/MS of this compound [M+H]⁺

| m/z | Proposed Fragment | Description |

|---|---|---|

| 189.1234 | [C₈H₁₇N₂O₃]⁺ | Protonated molecular ion. |

| 171.1128 | [M+H - H₂O]⁺ | Loss of water from the carboxylic acid group. |

| 172.1077 | [M+H - NH₃]⁺ | Loss of ammonia from the primary amine. |

| 130.0863 | [M+H - CH₃CONH₂]⁺ | Loss of acetamide. |

| 114.0916 | [C₅H₁₂NO₂]⁺ | Cleavage of the C3-C4 bond with loss of acetamidoethylene. |

Note: These m/z values are theoretical and based on the expected fragmentation of the parent molecule. The fragmentation of the related 6-aminohexanoic acid shows characteristic losses leading to ions like m/z 114. massbank.eu

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the conformational state of this compound. nih.gov These methods measure the vibrational frequencies of bonds within the molecule, which are sensitive to the local chemical environment and molecular geometry.

In the solid state or in aqueous solution, amino acids often exist as zwitterions, featuring a protonated amine (-NH3+) and a deprotonated carboxylate (-COO⁻) group. wjarr.com The vibrational spectra would be expected to reflect this state. The secondary amide group (-NH-C=O) introduced by acetylation provides additional characteristic signals.

Key vibrational modes expected for this compound include:

Amide Bands: The secondary amide linkage gives rise to several characteristic bands. The Amide I band (primarily C=O stretching) is typically strong in the IR spectrum and is expected around 1630-1680 cm⁻¹. researchgate.net The Amide II (N-H bending and C-N stretching) and Amide III bands are also key identifiers.

Carboxylate and Amine Groups: For the zwitterionic form, the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) are anticipated near 1630 cm⁻¹ and 1410 cm⁻¹, respectively. wjarr.com The vibrations of the protonated amino group (-NH3+) would also be present.

C-H Vibrations: Stretching vibrations for the CH, CH₂, and CH₃ groups in the hexanoic acid backbone and the acetyl group are expected in the 2800-3000 cm⁻¹ region and are often prominent in the Raman spectrum. wjarr.com

The complementary nature of IR and Raman spectroscopy is crucial; polar bonds like C=O and N-H tend to be strong in IR, while non-polar bonds like C-C are more intense in Raman spectra, providing a comprehensive vibrational fingerprint of the molecule. nih.gov

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Technique |

|---|---|---|---|

| Secondary Amide | Amide I (C=O stretch) | 1630 - 1680 | IR |

| Secondary Amide | Amide II (N-H bend, C-N stretch) | 1510 - 1570 | IR |

| Carboxylate (Zwitterion) | Asymmetric Stretch (COO⁻) | ~1630 | IR |

| Carboxylate (Zwitterion) | Symmetric Stretch (COO⁻) | ~1410 | IR, Raman |

| Alkyl Chain | C-H Stretch | 2800 - 3000 | Raman |

Advanced Structural Determination Techniques

While vibrational spectroscopy identifies functional components, advanced techniques are required to determine the precise three-dimensional arrangement of atoms, confirm chirality, and understand the molecule's behavior in solution.

X-ray crystallography is the definitive method for determining the precise atomic coordinates of a molecule in its solid, crystalline state. Although a specific crystal structure for this compound is not prominently available in the cited literature, the technique would provide unparalleled insight. Analysis of related structures, such as derivatives of 6-aminohexanoic acid, demonstrates the power of this method. mdpi.comrsc.org

A crystallographic study would unambiguously confirm the (S) stereochemistry at the chiral center (C3). Furthermore, it would reveal:

Solid-State Conformation: The exact torsion angles along the flexible hexanoic acid backbone, showing how the molecule folds and arranges its functional groups.

Intermolecular Interactions: A detailed map of the hydrogen bonding network. In the zwitterionic form, strong charge-assisted hydrogen bonds of the N-H+···O⁻ type would likely dominate the crystal packing, forming extended one-, two-, or three-dimensional supramolecular architectures. rsc.orgresearchgate.net

Molecular Packing: How individual molecules arrange themselves in the crystal lattice, which influences the material's physical properties.

Studies on enzymes that degrade dimers of 6-aminohexanoate (B3152083) have utilized X-ray crystallography to understand molecular recognition at the atomic level, highlighting the technique's importance in structural biology and chemistry. nih.gov

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules in solution. It measures the differential absorption of left and right circularly polarized light by chromophores (light-absorbing groups) within the molecule. For this compound, the relevant chromophores are the carboxylic acid/carboxylate group and the amide group.

The application of CD spectroscopy would be crucial for:

Confirmation of Chirality: The CD spectrum of the (S)-enantiomer would be a mirror image of the spectrum for its corresponding (R)-enantiomer, providing definitive proof of the molecule's absolute configuration when compared to a known standard.

Conformational Analysis: The sign and intensity of the CD signals are highly sensitive to the spatial arrangement of the chromophores relative to the chiral center. nih.gov Changes in the solution environment (e.g., pH, solvent polarity) that alter the molecule's preferred conformation would lead to corresponding changes in the CD spectrum.

Enantiomeric Purity: The magnitude of the CD signal is directly proportional to the enantiomeric excess of the sample, making it a valuable tool for quantitative analysis in chiral synthesis and purification. researchgate.net

Chiroptical sensing methods based on CD have been developed for a wide variety of chiral carboxylic acids, demonstrating the technique's broad applicability and sensitivity. nih.gov

While X-ray crystallography provides a static picture of the solid state, molecules like this compound are flexible and adopt a range of conformations in solution. Advanced spectroscopic probes, particularly multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, are the primary tools for investigating these solution-state dynamics.

Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to identify protons that are close to each other in space, even if they are far apart in the primary bond sequence. This information allows for the reconstruction of the time-averaged solution-state conformation.

For this compound, these experiments could reveal:

The preferred orientation of the acetamido and amino groups relative to the carbon backbone.

The extent of molecular folding or extension in different solvents.

The presence of intramolecular hydrogen bonds that may stabilize certain conformations in non-polar environments.

By combining these advanced analytical methods, a comprehensive and multi-faceted understanding of the structure and behavior of this compound can be achieved, from its fundamental chemical bonds to its complex three-dimensional architecture and dynamic nature in solution.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of a molecule. These methods can predict various properties, including molecular geometries, spectroscopic parameters, and reaction pathways.

Energy minimization and conformational space exploration are performed to locate these low-energy structures. A common approach involves a systematic or stochastic search of the potential energy surface. For a molecule like (S)-6-acetamido-3-aminohexanoic acid, this would involve rotating the dihedral angles of the hexanoic acid backbone and the acetamido side chain to generate a multitude of possible conformations. Each of these conformers is then subjected to geometry optimization using quantum chemical methods, such as Density Functional Theory (DFT) or ab initio methods, to find the local energy minimum.

Table 1: Illustrative Relative Energies of Postulated Conformers of this compound

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) |

| A (Global Minimum) | 178.5° | 0.00 |

| B | -65.2° | 1.25 |

| C | 68.9° | 1.32 |

| D | -175.0° | 2.10 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating typical outputs of conformational analysis.

Quantum chemical calculations can predict spectroscopic properties, which are invaluable for interpreting and validating experimental spectra. For this compound, key parameters that can be calculated include:

NMR Chemical Shifts: Theoretical calculations of 1H and 13C nuclear magnetic resonance (NMR) chemical shifts can aid in the assignment of experimental spectra.

Vibrational Frequencies: The calculation of infrared (IR) and Raman spectra allows for the identification of characteristic vibrational modes associated with functional groups like the amide, carboxylic acid, and amine groups.

Table 2: Hypothetical Calculated vs. Experimental Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |

| C=O (Amide I) | Stretching | 1685 | 1650 |

| N-H (Amide II) | Bending | 1550 | 1530 |

| C=O (Carboxylic Acid) | Stretching | 1720 | 1700 |

| N-H (Amine) | Bending | 1600 | 1580 |

Note: This table presents plausible data to illustrate the correlation between calculated and experimental spectroscopic values.

Theoretical calculations can be employed to investigate the mechanisms of chemical reactions involving this compound. This includes studying its synthesis, degradation, or enzymatic modification. By mapping the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be identified.

The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the feasibility and rate of a reaction. For instance, the cyclization of this compound to form a lactam could be investigated by locating the transition state for the intramolecular nucleophilic attack of the amine on the carboxylic acid.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems by solving Newton's equations of motion for a collection of atoms. This approach is particularly useful for studying the behavior of molecules in solution and their interactions with other molecules.

The conformation of this compound is significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model the interactions between the solute and solvent molecules, providing insights into how the solvent affects the conformational preferences of the molecule.

Simulations in an aqueous environment, for example, would reveal the formation of hydrogen bonds between the amide, amine, and carboxylic acid groups of the molecule and surrounding water molecules. These interactions can stabilize certain conformations over others, leading to a different conformational equilibrium compared to the gas phase. The flexibility of the molecule is also a key aspect that can be explored, as 6-aminohexanoic acid is known for its flexible structure. mdpi.comresearchgate.net

This compound can be studied for its potential to interact with biological targets such as enzymes or receptors. mdpi.com Molecular docking, a computational technique often used in conjunction with MD simulations, can predict the preferred binding orientation of the molecule within a receptor's active site.

Following docking, MD simulations can be used to refine the binding pose and to calculate the binding free energy, which is a measure of the affinity of the molecule for the receptor. These simulations can reveal the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. This information is crucial for the rational design of new molecules with improved binding properties. The flexible nature of the related 6-aminohexanoic acid is often utilized in designing linkers for biologically active molecules. mdpi.com

In Silico Screening for Design of Novel Analogs with Desired Properties

In silico screening is a computational technique used to search large databases of virtual compounds to identify molecules with a high likelihood of having desired biological activities. For this compound, this methodology can be employed to design novel analogs with specific, enhanced properties. The process typically involves creating a virtual library of derivatives by modifying the parent structure. These modifications could include altering the length of the carbon chain, substituting the acetamido group, or introducing different functional groups at various positions.

The screening process then utilizes computational methods like molecular docking to predict how these virtual analogs would interact with a specific biological target. mdpi.com For instance, if the goal is to design an analog that inhibits a particular enzyme, the virtual library would be screened against the three-dimensional structure of that enzyme's active site. The results of such a screening can be used to prioritize a smaller number of promising candidates for chemical synthesis and subsequent experimental testing. This approach significantly reduces the time and resources required compared to traditional high-throughput screening of physical compounds.

Key parameters often evaluated during in silico screening include binding affinity, ligand efficiency, and drug-like properties based on established guidelines like Lipinski's rule of five. nih.gov By setting specific thresholds for these parameters, researchers can filter the virtual library to identify analogs with the most promising profiles.

Table 1: Hypothetical In Silico Screening Parameters for Novel Analogs

| Parameter | Description | Desired Threshold |

| Binding Affinity (kcal/mol) | The predicted strength of the interaction between the analog and the target protein. | < -7.0 |

| Ligand Efficiency | Binding affinity normalized by the number of heavy atoms, indicating the binding contribution per atom. | > 0.3 |

| Hydrogen Bonds | The number of predicted hydrogen bonds formed with the target's active site residues. | ≥ 2 |

| Lipinski's Rule of Five | A set of criteria to evaluate the drug-likeness of a compound based on its physicochemical properties. | 0-1 violations |

| ADME Properties | Prediction of Absorption, Distribution, Metabolism, and Excretion characteristics. | Favorable |

This table is illustrative and the specific parameters and thresholds would be adapted based on the research objectives and the biological target of interest.

Theoretical Structure-Activity Relationship (SAR) Studies

Theoretical Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its biological activity. For this compound, these studies can provide valuable insights for designing more potent and selective research probes.

The design of research probes based on the structure of this compound would be guided by several key principles derived from theoretical SAR studies. These principles focus on identifying the key molecular features, or pharmacophores, that are essential for its biological activity. Computational methods such as conformational analysis and molecular dynamics simulations can be used to understand the three-dimensional arrangement of these features. mdpi.com

For example, the relative positions of the amino, acetamido, and carboxylic acid groups are likely crucial for its interactions with biological targets. Theoretical studies can explore how modifications to the hexanoic acid backbone, such as introducing conformational constraints or altering its flexibility, might affect the presentation of these key functional groups and, consequently, its biological activity. The hydrophobic nature of the carbon chain is another important feature that can be modulated to optimize interactions with specific binding pockets. nih.gov

Table 2: Key Structural Features and Potential Modifications for Ligand Design

| Structural Feature | Potential Modification | Rationale for Modification |

| Carboxylic Acid | Esterification, Amidation | To alter charge and hydrogen bonding capacity. |

| Primary Amine | Alkylation, Acylation | To modify basicity and steric bulk. |

| Acetamido Group | Substitution with other acyl groups | To explore the impact of different substituents on binding. |

| Hexanoic Acid Backbone | Introduction of unsaturation, cyclization | To introduce conformational rigidity and alter shape. |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. frontiersin.org For research applications involving this compound, a QSAR model could be developed to predict the activity of novel, untested analogs.

To build a QSAR model, a dataset of structurally related compounds with experimentally determined biological activities is required. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated for each compound in the dataset. frontiersin.org These descriptors can include electronic, steric, and hydrophobic parameters. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop an equation that correlates these descriptors with the observed biological activity. mdpi.com

A robust QSAR model can then be used to predict the activity of new, virtual analogs of this compound before they are synthesized. This allows researchers to prioritize the synthesis of compounds that are predicted to be most active, thereby streamlining the drug discovery and development process. For instance, a 3D-QSAR model could provide a visual representation of the regions around the molecule where steric bulk, positive or negative charge, or hydrophobicity would be favorable or unfavorable for activity. nih.gov

Emerging Research Areas and Potential Novel Applications Non Human, Non Clinical

Role in Material Science Research

The unique chemical architecture of (S)-6-acetamido-3-aminohexanoic acid makes it a promising candidate for the development of next-generation materials with tailored properties.

The foundational role of 6-aminohexanoic acid as the monomer for Nylon-6 is well-established. mdpi.comresearchgate.netnih.gov By extension, this compound is a prime candidate for creating novel polyamides and copolyamino acids. The presence of both a primary amine and a carboxylic acid allows for step-growth polymerization.

Detailed Research Findings: Researchers have investigated copolyamino acids based on 6-aminohexanoic acid and other amino acids as potential biodegradable materials for biomedical and packaging purposes. mdpi.comresearchgate.net The incorporation of amino acids can introduce bioactive sites and enzymatic cleavage points, influencing the material's biodegradability and biocompatibility. researchgate.net

The introduction of the acetamido group and the chiral center at the 3-position in this compound could lead to polymers with distinct characteristics compared to traditional polyamides. The chirality could induce specific secondary structures, affecting the polymer's mechanical strength and thermal properties. The acetamido group could enhance hydrophilicity and alter solubility profiles.

Furthermore, the compound could be explored in the formation of hydrogels. Amino acids have been used both as building blocks for the polymer backbone and as cross-linkers to create biocompatible and biodegradable hydrogels. researchgate.net this compound could be polymerized and cross-linked, or used as a functional cross-linker for other polymer systems, to create hydrogels with unique swelling behaviors and degradation kinetics, potentially responsive to specific enzymes.

| Property | Polymer from 6-Aminohexanoic Acid (e.g., Nylon-6) | Hypothesized Polymer from this compound | Rationale for Difference |

|---|---|---|---|

| Chirality | Achiral | Chiral | Presence of a stereocenter at the C-3 position. |

| Hydrogen Bonding | Standard amide linkages | Increased potential due to additional acetamido group | The acetamido group provides an additional site for hydrogen bonding, potentially increasing melting point and altering mechanical properties. |

| Biodegradability | Very low | Potentially enhanced | The structure is more akin to a peptide linkage, which might be recognized by certain microbial amidases or proteases. researchgate.net |

| Solubility | Soluble in strong acids | Potentially improved solubility in polar solvents | The additional polar acetamido group could increase hydrophilicity. |

The functional groups on this compound make it a versatile tool for surface modification and bioconjugation. The terminal carboxylic acid can be activated (e.g., using EDC/NHS chemistry) to react with primary amines on a surface, while the primary amine can react with activated esters or other electrophiles. This allows the molecule to be covalently tethered to a wide range of material substrates.

Detailed Research Findings: The parent molecule, 6-aminohexanoic acid, is frequently used as a flexible linker or spacer to connect two other molecules, preventing steric hindrance and preserving their biological activity. mdpi.comnih.gov This principle is fundamental in bioconjugation. For example, 6-maleimidohexanoic acid is used to modify sulfhydryl groups, introducing a terminal carboxylic acid for subsequent coupling reactions. conju-probe.com Similarly, aminopropylsilatrane with a protected amino group is used to create self-assembled monolayers that can be selectively activated for subsequent modification. mdpi.com

This compound could be used to create functionalized surfaces with specific properties. Attaching it to a surface would introduce a chiral environment, which could be useful for chiral separations or stereospecific interactions. The hexanoic chain provides a flexible spacer, while the acetamido group can influence the surface's hydrophilicity and hydrogen-bonding capacity.

| Functional Group on Molecule | Reactive Partner on Substrate/Molecule | Coupling Chemistry Example | Resulting Linkage |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Primary Amine (-NH₂) | EDC/NHS | Amide Bond |

| Primary Amine (-NH₂) | Activated Carboxylic Acid (e.g., NHS-ester) | Amine Acylation | Amide Bond |

| Primary Amine (-NH₂) | Aldehyde/Ketone | Reductive Amination | Secondary Amine |

| Primary Amine (-NH₂) | Isothiocyanate | - | Thiourea |

Development of Chemical Probes and Biosensors for Research Purposes

The development of specific probes and sensors is critical for understanding complex biological systems at a molecular level.

The structure of this compound is well-suited for the synthesis of various chemical probes. A key feature in probe design is often a flexible linker that separates the reporting group (e.g., a fluorophore) from the binding moiety, and 6-aminohexanoic acid is commonly employed for this purpose. nih.gov

Detailed Research Findings: A related compound, 6-(4-acetamido-1,8-naphthalamido)hexanoic acid, is a known fluorescent probe used for labeling antisense oligonucleotides, demonstrating the utility of the acetamido-hexanoic acid motif in probe design. The design of such probes often involves exploiting the nucleophilicity of specific groups to achieve selective reactions. rsc.org For instance, new BODIPY dyes with 3-amino or 3-acetamido groups have been studied for their solvent-sensitive fluorescent properties, with some showing potential as probes for acidity. researchgate.net

This compound provides a scaffold that can be derivatized to create a range of probes. The primary amine or the carboxylic acid can be used as a handle to attach a fluorescent dye (like fluorescein (B123965) or rhodamine), a spin-label (like a nitroxide radical), or an affinity tag (like biotin). The defined stereochemistry could be crucial for developing probes that interact specifically with chiral biological targets.

| Probe Type | Reporter Group | Potential Conjugation Site | Research Application |

|---|---|---|---|

| Fluorescent Probe | Fluorescein, Rhodamine, BODIPY | Primary Amine or Carboxylic Acid | Fluorescence microscopy, flow cytometry |

| Spin-Labeled Probe | Nitroxide Radical (e.g., TEMPO) | Primary Amine or Carboxylic Acid | Electron Paramagnetic Resonance (EPR) spectroscopy |

| Affinity Probe | Biotin | Primary Amine or Carboxylic Acid | Affinity purification, Western blotting (via streptavidin) |

A biosensor typically consists of a bioreceptor that recognizes a specific analyte and a transducer that converts this recognition event into a measurable signal. mdpi.com Materials functionalized with this compound could be integrated into such devices.

Detailed Research Findings: Research into biosensors for amino acids often involves immobilizing enzymes or antibodies on electrode or optical surfaces. mdpi.com For instance, microbial biosensors have been engineered using transcription factors that respond to specific aromatic amino acids, enabling applications in metabolic engineering and diagnostics. nih.gov

The integration of this compound into analytical devices could take several forms. A surface (e.g., a gold film for Surface Plasmon Resonance or a carbon electrode) could be modified with the compound to act as a recognition layer, potentially for capturing proteins that have an affinity for this specific chemical structure. Alternatively, polymers or hydrogels made from this monomer could serve as a 3D matrix to entrap enzymes or other recognition elements onto a sensor chip. The unique chemical and stereochemical properties of the molecule could be exploited to achieve high specificity in analyte detection.

Advanced Synthetic Biology and Metabolic Engineering Research

Synthetic biology aims to design and construct new biological parts, devices, and systems. A key area of research is the engineering of microorganisms to produce non-natural chemicals, including novel amino acids. mdpi.com

Detailed Research Findings: Metabolic engineering has been successfully used to create microbial strains for the production of various compounds. For example, E. coli and Pseudomonas strains have been engineered to biosynthesize 6-aminohexanoic acid from renewable feedstocks. mdpi.com The synthesis of other non-proteinogenic amino acids has also been demonstrated, providing valuable building blocks for chemical synthesis. researchgate.net

A significant research direction would be to engineer a metabolic pathway for the in vivo production of this compound. This would likely involve a multi-step enzymatic process in a host organism like E. coli. The key challenges would be to identify or engineer enzymes with the required regio- and stereospecificity, such as:

An aminomutase or transaminase capable of introducing an amino group at the C-3 position of a hexanoic acid precursor with (S)-stereochemistry.

An acetyltransferase that can specifically modify the amino group at the C-6 position.

The successful biosynthesis of this compound could enable novel research applications, such as the in vivo production of new biodegradable polymers by engineered bacteria or the use of the molecule as an artificial signaling molecule in custom-designed genetic circuits.

Integration into Artificial Biological Systems and Protocells

There is currently no published research on the integration of this compound into artificial biological systems or protocells. The unique structure of this compound, featuring both a primary amine and an acetamido group on a hexanoic acid backbone, could theoretically offer interesting properties for the construction of novel biomaterials or functional components of synthetic cells. However, without experimental data, any potential role remains purely speculative.

Engineering Microorganisms for Production, Bioremediation, or Industrial Bioprocesses

No studies have been identified that focus on the microbial engineering for the production of this compound. While metabolic engineering has been successfully employed to produce various organic acids and amino acids, the specific biosynthetic pathway for this compound has not been elucidated or engineered in any microorganism. sciepublish.comresearchgate.net Similarly, its potential application in bioremediation or other industrial bioprocesses has not been explored in the available scientific literature.

Bio-inspired Design and Biomimetic Systems Research

Mimicry of Natural Processes and Structures

The potential for this compound to mimic natural processes or structures has not been investigated. Its combination of a chiral center and functional groups could make it a candidate for designing molecules that interact with biological systems in specific ways, but this remains an un-researched area.

Development of Peptidomimetics and Other Bio-inspired Scaffolds for Research Tools

While 6-aminohexanoic acid is utilized as a flexible linker in the synthesis of modified peptides and other biologically active structures, there is no specific information on the use of this compound for creating peptidomimetics or other bio-inspired research tools. researchgate.netnih.gov The introduction of an acetamido group and a chiral center at the 3-position would significantly alter the conformational properties of the hexanoic acid backbone compared to the more commonly used 6-aminohexanoic acid, potentially leading to novel peptidomimetic structures. However, research to this effect has not been published.

常见问题

Basic Research Questions

Q. What established synthetic routes are available for (S)-6-acetamido-3-aminohexanoic acid, and what are their limitations?

- Methodological Answer :

- Biocatalytic cascades : Enzymatic approaches using esterases or amidases can introduce stereoselective modifications. For example, in situ capping strategies (e.g., methyl ester intermediates) minimize dead-end products like 6-hydroxyhexanoic acid, as demonstrated in related aminohexanoic acid syntheses .

- Chemical synthesis : Amidation of 6-aminohexanoic acid derivatives with acetylating agents (e.g., acetic anhydride) under controlled pH conditions. Challenges include regioselectivity at the 3-amino position and racemization risks.

- Key considerations : Monitor reaction intermediates via HPLC and optimize protecting groups to prevent undesired side reactions .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify the acetamido (-NHCOCH) and amino (-NH) group positions. Compare chemical shifts to NIST data for analogous compounds (e.g., 6-aminohexanoic acid: δ 1.4–1.7 ppm for methylene groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (expected ~188.21 g/mol) and detects impurities.

- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–220 nm) assesses purity. Use C18 columns and acetonitrile/water gradients .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or solvent-based reactions.

- Storage : Store at 2–8°C in airtight containers to prevent hydrolysis of the acetamido group. Avoid exposure to moisture or strong acids/bases .

- First aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air. Consult safety data sheets (SDS) for related aminohexanoic acid derivatives .

Advanced Research Questions

Q. How can researchers optimize enzymatic synthesis yields of this compound?

- Methodological Answer :

- Substrate engineering : Use ε-caprolactone or ester precursors to enhance enzyme specificity. Horse liver esterase (HLE) shows preference for methyl esters over water in ring-opening reactions, improving yield .

- Cofactor recycling : Pair amidases with cofactor-regenerating systems (e.g., glucose dehydrogenase) to sustain NADPH/NADH pools.

- Process monitoring : Track reaction progress via inline FTIR or LC-MS to identify bottlenecks (e.g., intermediate accumulation) .

Q. How should discrepancies in reported physicochemical properties (e.g., solubility, stability) be resolved?

- Methodological Answer :

- Cross-validation : Compare data from authoritative sources like NIST (e.g., 6-aminohexanoic acid: solubility = 50 g/L in water) and PubChem. Replicate measurements using standardized buffers (pH 7.4) .

- Advanced characterization : Use differential scanning calorimetry (DSC) to assess thermal stability and dynamic light scattering (DLS) for aggregation studies.

- Contextual factors : Document experimental conditions (e.g., temperature, ionic strength) that may affect results .

Q. What emerging applications does this compound have in polymer science or medicinal chemistry?

- Methodological Answer :

- Polymer precursors : As a nylon-6 monomer analog, its amino and acetamido groups enable copolymerization for biodegradable materials. Optimize ring-opening polymerization (ROP) catalysts (e.g., Sn(Oct)) .

- Drug design : The acetamido group mimics peptide bonds, making it a scaffold for protease inhibitors. Conduct structure-activity relationship (SAR) studies via molecular docking (e.g., AutoDock Vina) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。